6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dibromo-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-4-3-5-7(12)10-1-2-11(5)6(4)9/h1-3H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXLGFDWSCHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=C2Br)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one typically involves multi-step processes. One common method includes:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes react with propargylamine to yield N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Cycloaddition Reactions: The pyrrole and pyrazine rings can engage in cycloaddition reactions, forming more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrrolopyrazines, while oxidation reactions can produce N-oxides.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research has indicated that compounds related to pyrrolo[1,2-a]pyrazines exhibit promising pharmacological activities. For instance, derivatives of pyrrolo[1,2-a]pyrazine have been identified as potential G protein-coupled receptor 119 (GPR119) agonists, which play a crucial role in glucose homeostasis and could be beneficial for treating type 2 diabetes . The structural modifications involving dibromo substitutions may enhance the efficacy and selectivity of these compounds.
Case Study: GPR119 Agonists
A study focused on the design of new GPR119 agonists highlighted the importance of structural modifications in enhancing biological activity. The synthesized compound demonstrated excellent pharmacokinetic properties and was shown to modulate the enteroinsular axis effectively. This suggests that 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one could be a lead compound for further optimization in diabetes treatment.
Bioimaging Applications
Fluorescent Properties
The unique fluorescence properties of pyrrolo[1,2-a]pyrazine derivatives have opened avenues for bioimaging applications. A study demonstrated that certain hybrid structures derived from pyrrolo[1,2-a]pyrazine exhibited strong blue fluorescence with high quantum yields in solution. This characteristic is advantageous for cellular imaging techniques due to their good cell permeability and low phototoxicity .
Data Table: Fluorescence Characteristics
| Compound | Emission Maxima (nm) | Quantum Yield (%) | Cell Permeability | Phototoxicity |
|---|---|---|---|---|
| Compound A (related to dibromo derivative) | 480 | 56 | High | Negligible |
| Compound B (another pyrrolo derivative) | 450 | 45 | Moderate | Low |
Materials Science
Synthesis of Novel Materials
The synthesis of materials incorporating dibromo-pyrrolo[1,2-a]pyrazin-1-one has been explored for developing advanced organic semiconductors. The compound's ability to form stable π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that the incorporation of such heterocycles can enhance charge transport properties and stability in these devices.
Case Study: Organic Semiconductor Development
In a study aimed at developing new organic semiconductors, this compound was incorporated into a polymer matrix. The resulting material exhibited improved electrical conductivity and thermal stability compared to traditional organic semiconductor materials. This advancement suggests potential applications in flexible electronics and energy harvesting devices.
Mechanism of Action
The mechanism of action of 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Brominated Analogs
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1374684-64-6):
- 3-Chloro-pyrrolo[1,2-a]pyrazinone Derivatives (e.g., Compound 6b from ): Molecular formula: C₁₇H₈ClN₃O₂ (M.W. 321.72). Chlorine substitution at position 3 instead of bromine. Synthesized via EDCI/DMAP-mediated coupling; exhibits high melting point (306.3–306.7°C) and poor solubility .
Hydroxyl-Containing Analogs
Structural Modifications
Fused-Ring Systems
- 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one: Molecular formula: C₁₂H₁₆N₂O (M.W. 204.27). Features a cyclopentane ring fused to the pyrrolopyrazinone core, increasing structural rigidity. Synthetic compound with applications in life science research .
Saturated vs. Unsaturated Cores
Functional Group Additions
Biological Activity
6,7-Dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as antimicrobial, antiviral, and anticancer agents. The presence of bromine atoms at positions 6 and 7 enhances its reactivity and binding affinity towards various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.93 g/mol. Its structure features a pyrrole ring fused with a pyrazine ring, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine substituents enhance the compound's binding affinity and selectivity. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzyme functions. Additionally, the compound may alter signal transduction pathways by interacting with receptors.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- PIM Kinase Inhibition : A study found that pyrrolo[1,2-a]pyrazinones derived from this scaffold showed inhibitory effects on PIM isoforms with IC50 values in the low micromolar range. These compounds exhibited excellent selectivity against a large panel of kinases .
- Cytotoxicity in Cancer Cell Lines : In vitro studies have indicated that pyrrolo derivatives can induce dose-dependent cytotoxicity in various cancer cell lines such as colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7). The highest anti-tumor activity was noted for specific derivatives .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its ability to interact with bacterial enzymes makes it a candidate for developing new antimicrobial agents.
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on pyrrolo[1,2-a]pyrazinones to determine how structural modifications affect biological activity. The study revealed that the introduction of halogen groups significantly enhanced the inhibitory potency against PIM kinases .
Study 2: Cytotoxic Evaluation
In another study focusing on cytotoxicity against plant cells and human cancer cell lines, various derivatives of pyrrolo compounds were tested. The results indicated that certain modifications led to increased cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, and how are key intermediates optimized?
The synthesis typically begins with pyrrole-2-carboxaldehyde, which undergoes base-mediated N-alkylation with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core . Bromination at positions 6 and 7 is achieved using brominating agents like NBS or Br₂ under controlled conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to maximize yields and minimize side reactions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can further functionalize the scaffold .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- NMR : H and C NMR confirm regioselective bromination via characteristic deshielding of protons at positions 6 and 7.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with dibromo substitution .
- HPLC : Purity assessment requires reverse-phase chromatography with UV detection at λ ~250–300 nm, calibrated against synthetic standards .
- FT-IR : Peaks at ~1700 cm⁻¹ confirm the lactam carbonyl group .
Q. What biological activities are associated with this compound, and how are these evaluated in vitro?
As a marine-derived natural product, this compound exhibits anti-inflammatory and analgesic properties. In vitro assays include:
- COX-2 Inhibition : Measured via enzymatic assays using recombinant COX-2 and prostaglandin quantification (ELISA).
- Cellular Viability : MTT or resazurin assays in macrophage-like cell lines (e.g., RAW 264.7) to assess cytotoxicity .
- Pain Modulation : Hot-plate or acetic acid writhing tests in murine models, with dose-response comparisons to reference drugs like ibuprofen .
Advanced Research Questions
Q. How can functionalization at position 3 or 4 of the pyrrolo[1,2-a]pyrazine core be achieved, and what challenges arise in regioselectivity?
Post-bromination modifications include:
- Friedel-Crafts Acylation : Lewis acids (e.g., AlCl₃) enable electrophilic substitution at position 3, though competing side reactions require careful stoichiometric control .
- Reductive Amination : Ketone intermediates (e.g., from acylated derivatives) react with amines under H₂/palladium to introduce nitrogen-containing groups . Challenges include steric hindrance from bromine atoms and competing ring-opening reactions, necessitating low-temperature conditions and inert atmospheres .
Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during structural elucidation?
Discrepancies often arise from tautomerism or residual solvents. Strategies include:
Q. What factors influence the stability of this compound under long-term storage or experimental conditions?
Degradation pathways include:
- Photolysis : Bromine loss under UV light, mitigated by amber glassware and antioxidants (e.g., BHT).
- Hydrolysis : Lactam ring opening in aqueous buffers (pH > 8), requiring storage in anhydrous solvents (e.g., DMSO-d6) . Stability is monitored via periodic HPLC analysis and LC-MS to detect decomposition products .
Q. How are structure-activity relationship (SAR) studies designed to optimize the pharmacological profile of this compound?
SAR strategies involve:
- Analog Synthesis : Systematic substitution at positions 3, 4, or 8 with electron-withdrawing/donating groups (e.g., NO₂, OMe).
- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) correlate substituent effects with bioactivity data .
- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
